5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of this compound is Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival, inflammation, and death .
Mode of Action
This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It binds to RIPK1, preventing it from interacting with other proteins and initiating the downstream signaling pathways .
Biochemical Pathways
The inhibition of RIPK1 affects several biochemical pathways. RIPK1 is involved in the regulation of necroptosis, a form of programmed cell death, and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . By inhibiting RIPK1, this compound can prevent necroptosis and the activation of NF-κB .
Pharmacokinetics
The compound’s potent inhibition of ripk1 suggests it may have good bioavailability .
Result of Action
The compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions where necroptosis plays a role, such as in certain types of cancer .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to potently inhibit RIPK1, a kinase involved in necroptosis, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This suggests that the compound could play a significant role in biochemical reactions involving this enzyme.
Cellular Effects
“5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has been shown to have significant effects on various types of cells. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It shows good kinase selectivity, suggesting that it binds specifically to certain kinases .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on RIPK1 suggest that it could have long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to other indole derivatives, it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent synthetic steps.
Construction of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate intermediates to form the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols or amines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but lacks the tert-butyloxycarbonyl (Boc) protecting group.
1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-: Another similar compound with slight variations in the substituents.
Uniqueness
The presence of the tert-butyloxycarbonyl (Boc) protecting group in 5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine provides additional stability and protection to the amine functionality, making it unique compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-8-7-13-9-12(5-6-15(13)25)14-10-24(4)18-16(14)17(21)22-11-23-18/h5-6,9-11H,7-8H2,1-4H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFBBWRLEUMXIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3=CN(C4=NC=NC(=C34)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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